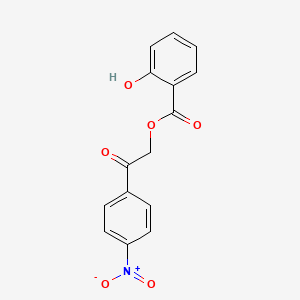
3-nitro-N-(phenylsulfonyl)benzamide
Vue d'ensemble
Description
3-nitro-N-(phenylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique properties, which make it a promising candidate for drug development and other research purposes.
Mécanisme D'action
The mechanism of action of 3-nitro-N-(phenylsulfonyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and dependent on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. In addition, it has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-nitro-N-(phenylsulfonyl)benzamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins, making it a useful tool for studying the role of these molecules in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 3-nitro-N-(phenylsulfonyl)benzamide. One area of interest is the development of new drug candidates based on this compound, which could potentially lead to the discovery of new treatments for various diseases. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into the role of specific enzymes and proteins in various biological processes. Finally, further research is needed to determine the safety and toxicity of this compound, which could help guide its use in future applications.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for use in various scientific fields. Its unique properties make it a promising candidate for drug development and other research purposes, and its ability to selectively inhibit specific enzymes and proteins makes it a useful tool for studying the role of these molecules in various biological processes. Further research is needed to fully understand the potential applications of this compound and to determine its safety and toxicity.
Applications De Recherche Scientifique
3-nitro-N-(phenylsulfonyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is medicinal chemistry, where this compound is being investigated for its ability to act as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Propriétés
IUPAC Name |
N-(benzenesulfonyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-13(10-5-4-6-11(9-10)15(17)18)14-21(19,20)12-7-2-1-3-8-12/h1-9H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVWBOHBNGHECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5773244.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)
![1-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B5773260.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5773263.png)

![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)
![4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)


